molecular formula C10H13BrO B13463329 3-(Bromomethyl)-2,4,6-trimethylphenol CAS No. 212835-16-0

3-(Bromomethyl)-2,4,6-trimethylphenol

Katalognummer: B13463329
CAS-Nummer: 212835-16-0
Molekulargewicht: 229.11 g/mol
InChI-Schlüssel: DPOJFSSUIJHUDL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Bromomethyl)-2,4,6-trimethylphenol is an organic compound with the molecular formula C10H13BrO It is a brominated derivative of trimethylphenol, characterized by the presence of a bromomethyl group attached to the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-2,4,6-trimethylphenol typically involves the bromination of 2,4,6-trimethylphenol. One common method is the reaction of 2,4,6-trimethylphenol with bromine in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the methyl group, resulting in the formation of this compound .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters, such as temperature and reaction time, leading to higher yields and purity of the final product. The use of hydrobromic acid (HBr) in combination with a solvent like xylene can also be employed for efficient bromination .

Analyse Chemischer Reaktionen

Types of Reactions

3-(Bromomethyl)-2,4,6-trimethylphenol undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted derivatives.

    Oxidation: The compound can be oxidized to form this compound oxide under specific conditions.

    Reduction: Reduction of the bromomethyl group can yield 2,4,6-trimethylphenol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

    Nucleophilic Substitution: Substituted phenols with various functional groups.

    Oxidation: Phenolic oxides.

    Reduction: Trimethylphenol.

Wissenschaftliche Forschungsanwendungen

3-(Bromomethyl)-2,4,6-trimethylphenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 3-(Bromomethyl)-2,4,6-trimethylphenol involves its interaction with various molecular targets. The bromomethyl group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with biological molecules. This can result in the inhibition of enzyme activity or disruption of cellular processes. The compound’s effects are mediated through pathways involving oxidative stress and cellular signaling .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-(Bromomethyl)-5-methylphenol: Similar structure but with a different substitution pattern.

    2,4,6-Trimethylphenol: Lacks the bromomethyl group, leading to different reactivity.

    3-(Chloromethyl)-2,4,6-trimethylphenol: Chlorine instead of bromine, affecting its chemical properties.

Uniqueness

The bromine atom enhances the compound’s electrophilicity, making it more reactive in nucleophilic substitution reactions .

Eigenschaften

CAS-Nummer

212835-16-0

Molekularformel

C10H13BrO

Molekulargewicht

229.11 g/mol

IUPAC-Name

3-(bromomethyl)-2,4,6-trimethylphenol

InChI

InChI=1S/C10H13BrO/c1-6-4-7(2)10(12)8(3)9(6)5-11/h4,12H,5H2,1-3H3

InChI-Schlüssel

DPOJFSSUIJHUDL-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C(=C1CBr)C)O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.